3-Oxetanemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

oxetan-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-1-4-2-6-3-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYHWLFHDVMLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467938 | |

| Record name | Oxetan-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6246-06-6 | |

| Record name | Oxetan-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxetan-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Oxetanemethanol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, a versatile building block in medicinal chemistry and material science. The unique structural features of the oxetane (B1205548) ring impart desirable physicochemical properties, making it a valuable component in the design of novel therapeutics and advanced polymers.

Chemical Properties and Structure

This compound, also known as (oxetan-3-yl)methanol or 3-(hydroxymethyl)oxetane, is a colorless liquid at room temperature.[1] Its structure features a four-membered oxetane ring with a hydroxymethyl substituent at the 3-position. This strained cyclic ether motif is key to its utility, influencing properties such as polarity, solubility, and metabolic stability when incorporated into larger molecules.[2][3]

Quantitative Chemical Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | (Oxetan-3-yl)methanol | |

| Synonyms | 3-(Hydroxymethyl)oxetane, 3-Oxetanylmethanol | [1] |

| CAS Number | 6246-06-6 | [1] |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.092 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.450 | [1] |

| Flash Point | 106.6 °C (223.9 °F) | |

| SMILES String | OCC1COC1 | |

| InChI | 1S/C4H8O2/c5-1-4-2-6-3-4/h4-5H,1-3H2 | |

| InChI Key | SWYHWLFHDVMLHO-UHFFFAOYSA-N |

Structural Visualization

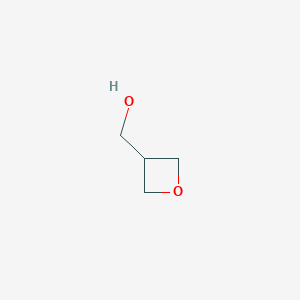

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, a general synthetic approach can be inferred from the synthesis of similar compounds, such as 3-ethyl-3-oxetanemethanol. A plausible method involves the intramolecular cyclization of a diol precursor.

A representative synthesis for a related compound, 3-ethyl-3-oxetanemethanol, involves the reaction of trimethylolpropane (B17298) with diethyl carbonate in the presence of a base like potassium hydroxide, followed by heating to induce cyclization.[4][5]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of oxetane derivatives.

Caption: Generalized synthesis and purification workflow.

Applications in Drug Discovery and Material Science

The oxetane motif has gained significant attention in drug discovery as a means to improve the physicochemical properties of lead compounds.[2][3]

-

Pharmaceutical Development : this compound serves as a versatile building block in the synthesis of pharmaceuticals.[1] The incorporation of the oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[3] It can act as a surrogate for gem-dimethyl or carbonyl groups, offering a more polar and three-dimensional structure.[2][3] This can lead to better target engagement and pharmacokinetic profiles.[1][2]

-

Polymer Chemistry : In material science, this compound is used in the formulation of specialty polymers.[1][6] Its ability to undergo ring-opening polymerization allows for the creation of polymers with enhanced properties such as flexibility, chemical resistance, and thermal stability, making it valuable in the production of coatings and adhesives.[1][7]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

-

Personal Protective Equipment : When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][9]

-

Handling : Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][10] Do not eat, drink, or smoke when using this product.[8][9]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[10] For maintaining product quality, refrigeration and protection from light are recommended.[9]

-

First Aid : In case of contact with skin, wash off immediately with plenty of water.[10] If in eyes, rinse cautiously with water for several minutes.[8][10] If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[8][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Ethyl-3-oxetanemethanol synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Ethyl-3-oxetanemethanol | 3047-32-3 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.be [fishersci.be]

- 10. fishersci.com [fishersci.com]

3-(Hydroxymethyl)oxetane: A Core Scaffold in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Hydroxymethyl)oxetane is a saturated heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural and physicochemical properties make it a valuable building block for the synthesis of novel therapeutic agents and functional polymers. This technical guide provides an in-depth overview of 3-(Hydroxymethyl)oxetane, including its chemical identifiers, synthesis methodologies, and its strategic application in drug development.

Core Chemical Identifiers and Properties

3-(Hydroxymethyl)oxetane is a colorless liquid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Identifier/Property | Value |

| CAS Number | 6246-06-6 |

| IUPAC Name | (Oxetan-3-yl)methanol |

| Synonyms | 3-Oxetanemethanol, 3-Oxetanylmethanol |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| Appearance | Colorless liquid |

| Density | 1.092 g/mL at 25 °C |

| Refractive Index | n20/D 1.450 |

Synthesis of 3-(Hydroxymethyl)oxetane: Experimental Protocols

The synthesis of 3-(hydroxymethyl)oxetane and its derivatives can be achieved through several synthetic routes. The most common and versatile methods include intramolecular Williamson ether synthesis and the Paternò-Büchi reaction.

Intramolecular Williamson Ether Synthesis

This classical method for forming cyclic ethers is a primary route to the oxetane (B1205548) ring system. The synthesis involves the intramolecular cyclization of a 1,3-halohydrin under basic conditions.

General Experimental Protocol:

A suitable 1,3-diol is selectively halogenated or tosylated at one of the primary hydroxyl groups. The resulting halohydrin or tosylate is then treated with a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., THF). The alkoxide formed in situ undergoes an intramolecular SN2 reaction to displace the halide or tosylate, forming the oxetane ring. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion. The product is then purified using standard techniques such as distillation or column chromatography.

The following diagram illustrates the general workflow for the synthesis of a 3-substituted oxetane via the intramolecular Williamson ether synthesis.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. While a powerful tool, this method's regioselectivity and stereoselectivity can be substrate-dependent.

Application in Drug Discovery and Development

The oxetane motif is increasingly utilized in drug discovery as a bioisostere for gem-dimethyl or carbonyl groups.[1][2] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties.

The key advantages of incorporating the 3-(hydroxymethyl)oxetane scaffold include:

-

Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a drug molecule, which is often a critical parameter for bioavailability.[1]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to an improved pharmacokinetic profile.

-

Modulation of Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Three-Dimensionality: The puckered, three-dimensional structure of the oxetane ring can provide a better fit into the binding pockets of biological targets, potentially increasing potency and selectivity.

While 3-(hydroxymethyl)oxetane itself is not known to directly target a specific signaling pathway, its role as a structural component is pivotal. It is used as a building block in the synthesis of more complex molecules that are designed to interact with a wide range of biological targets, including kinases, enzymes, and receptors.[2] For instance, oxetane-containing compounds have been investigated as inhibitors of enzymes implicated in cancer and inflammatory diseases.

The following diagram illustrates the role of 3-(hydroxymethyl)oxetane as a molecular scaffold in the drug discovery process.

References

An In-depth Technical Guide on the Core Properties of 3-Oxetanemethanol and its Methylated Analog

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused summary of the molecular weight and chemical formula for 3-Oxetanemethanol and its related compound, 3-Methyl-3-oxetanemethanol.

Core Molecular Data

The following table summarizes the key molecular information for this compound and 3-Methyl-3-oxetanemethanol, facilitating a clear comparison.

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 3-(Hydroxymethyl)oxetane, 3-Oxetanylmethanol | C₄H₈O₂ | 88.11[1][2] |

| 3-Methyl-3-oxetanemethanol | 3-Hydroxymethyl-3-methyl-oxetane | C₅H₁₀O₂ | 102.13[3][4] |

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical structure, its corresponding formula, and the resultant molecular weight for both this compound and its methylated form.

References

Unveiling 3-Oxetanemethanol: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of 3-Oxetanemethanol and its substituted derivatives. As a valuable building block in medicinal chemistry and materials science, understanding its foundational synthesis is crucial for further innovation. This document outlines the pioneering work in this area, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Discovery and Early Synthesis

The first documented synthesis of a substituted this compound, specifically 3-methyl-3-oxetanemethanol (B150462), is attributed to Pattison in a 1957 publication in the Journal of the American Chemical Society. This foundational work laid the groundwork for the synthesis of a new class of oxetane (B1205548) compounds. The primary synthetic strategy involves the intramolecular cyclization of a triol precursor.

A common and subsequent method for the synthesis of 3-alkyl-3-oxetanemethanols involves the reaction of a 1,1,1-tris(hydroxymethyl)alkane with diethyl carbonate in the presence of a catalytic amount of a base, such as potassium hydroxide (B78521). This approach has been widely adopted and modified for the preparation of various 3-substituted-3-oxetanemethanols.

The synthesis of the parent compound, this compound, has been approached through various routes, including a multi-step process starting from epichlorohydrin. This method involves the protection of the epoxide, followed by hydrolysis, intramolecular cyclization, and subsequent deprotection to yield the final product.

Experimental Protocols

First Synthesis of 3-Methyl-3-oxetanemethanol

The inaugural synthesis of 3-methyl-3-oxetanemethanol was reported by Pattison. The procedure involves the reaction of 1,1,1-tris(hydroxymethyl)ethane (B165348) with diethyl carbonate.

Experimental Details:

A mixture of 1,1,1-tris(hydroxymethyl)ethane and an excess of diethyl carbonate is heated in the presence of a catalytic amount of potassium carbonate. The reaction proceeds with the evolution of ethanol (B145695), which is removed by distillation. The resulting cyclic carbonate intermediate is then heated to induce decarboxylation, yielding 3-methyl-3-oxetanemethanol. The crude product is purified by fractional distillation under reduced pressure.

General Synthesis of 3-Alkyl-3-oxetanemethanols

A widely used method for the preparation of 3-ethyl-3-oxetanemethanol (B1294369) and other 3-alkyl derivatives is a modification of the original carbonate method.

Experimental Details:

A mixture of the corresponding trimethylolalkane (e.g., trimethylolpropane (B17298) for the 3-ethyl derivative), diethyl carbonate, and a catalytic amount of potassium hydroxide in absolute ethanol is refluxed. The ethanol and other volatile components are then removed by distillation. The temperature is gradually increased to effect cyclization and decarboxylation. The product is then isolated by vacuum distillation.[1]

Synthesis of this compound from Epichlorohydrin

A synthetic route to the unsubstituted this compound has been developed starting from epichlorohydrin.

Experimental Details:

This synthesis involves a four-step process:

-

Protection: Epichlorohydrin is reacted with a suitable protecting group for the epoxide, for instance, conversion to a cyclic acetal.

-

Hydrolysis: The chloromethyl group is hydrolyzed to a hydroxymethyl group under basic conditions.

-

Cyclization: Intramolecular cyclization is induced to form the oxetane ring.

-

Deprotection: The protecting group is removed to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and physical properties of this compound and its methyl and ethyl derivatives.

| Compound | Starting Material | Reagents | Catalyst | Yield (%) | Boiling Point (°C/mmHg) | Density (g/mL) | Refractive Index (n20/D) |

| 3-Methyl-3-oxetanemethanol | 1,1,1-Tris(hydroxymethyl)ethane | Diethyl Carbonate | K2CO3 | Not specified in abstract | 80/40[1][2] | 1.024[1][2] | 1.4460[2] |

| 3-Ethyl-3-oxetanemethanol | Trimethylolpropane | Diethyl Carbonate | KOH | >85[1] | 96/4 | 1.019 | 1.453 |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Caption: Synthesis of 3-Methyl-3-oxetanemethanol.

Caption: Synthesis of 3-Ethyl-3-oxetanemethanol.

Caption: Synthesis of this compound from Epichlorohydrin.

References

Spectroscopic Analysis of 3-Oxetanemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3-Oxetanemethanol

While comprehensive spectroscopic data is not publicly accessible, various suppliers provide key physical and chemical properties for this compound. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 6246-06-6 | Multiple Vendors |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.092 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.450 | [1] |

| Boiling Point | Not specified | |

| Storage Temperature | ≤ -20 °C | [3] |

Spectroscopic Analysis Workflow

The structural elucidation and confirmation of this compound would typically follow a standardized spectroscopic workflow. This process involves sample preparation, acquisition of spectra using various techniques, and subsequent data analysis to confirm the molecular structure.

Caption: General workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring NMR, IR, and MS spectra for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to elucidate the connectivity of protons and carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient for a neat liquid.

Data Processing and Interpretation:

-

The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify characteristic absorption bands corresponding to specific functional groups. For this compound, key absorbances would be expected for the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and the C-O stretches of the ether and alcohol.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Positive ESI Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Range: A typical scan range would be m/z 50-500.

-

Capillary Voltage: ~3-5 kV.

-

Nebulizing Gas Flow: Adjusted to ensure a stable spray.

-

Drying Gas Temperature and Flow: Optimized to facilitate desolvation.

Data Processing and Interpretation:

-

Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the compound. For this compound (MW = 88.11), the [M+H]⁺ ion would be expected at m/z 89.11.

-

Analyze the fragmentation pattern to gain further structural information. Fragmentation of the oxetane (B1205548) ring and loss of the hydroxymethyl group would be anticipated.

This guide provides a framework for the spectroscopic analysis of this compound. The successful application of these methodologies will enable researchers to confirm the identity and purity of this compound, which is essential for its application in drug discovery and development.

References

Physical properties of 3-Oxetanemethanol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Oxetanemethanol (CAS No: 6246-06-6), a versatile building block in pharmaceutical and chemical synthesis. This document outlines its boiling point and density, details the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in synthesis, purification, and formulation. Below is a summary of its key physical constants.

| Physical Property | Value | Conditions |

| Boiling Point | 204.4 °C | at 760 mmHg[1] |

| 165 °C | at 23 mmHg[2] | |

| Density | 1.092 g/mL | at 25 °C |

Note: The boiling point of this compound has been reported at both atmospheric and reduced pressures. The use of vacuum distillation, indicated by the boiling point at 23 mmHg, is a common technique for purifying compounds that may be sensitive to high temperatures.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method 1: Distillation Method

This method is suitable when a sufficient quantity of the substance is available.

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: The distillation flask is filled with this compound to approximately two-thirds of its volume, and boiling chips are added to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.

-

Temperature Reading: The temperature is recorded when it stabilizes. This constant temperature, at which the liquid and vapor are in equilibrium, is the boiling point. The atmospheric pressure should also be recorded.

Method 2: Thiele Tube Method (for small quantities)

This micro-method is ideal when only a small amount of the substance is available.

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is then discontinued.

-

Temperature Reading: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density

Density is the mass of a substance per unit volume.

Method 1: Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.

-

Mass Measurement: An empty, dry 100-mL graduated cylinder is weighed using an electronic balance.

-

Volume Measurement: A specific volume of this compound (e.g., 20-25 mL) is added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.

-

Combined Mass Measurement: The graduated cylinder containing the liquid is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume. To improve accuracy, this process can be repeated with additional volumes of the liquid, and the average density is calculated.

Method 2: Using a Pycnometer

A pycnometer provides a more precise measurement of density.

-

Calibration: The mass of a clean, dry pycnometer is determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again. The volume of the pycnometer can be calculated from the mass and density of the reference liquid.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. Its mass is measured at the same temperature as the reference liquid.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a chemical substance such as this compound.

References

An In-depth Technical Guide to the Solubility of 3-Oxetanemethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Oxetanemethanol in various organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing a qualitative and predictive understanding of its solubility based on fundamental chemical principles. Furthermore, it offers a detailed experimental protocol for the precise determination of solubility, empowering researchers to generate their own data for specific applications in synthesis, purification, and formulation.

Introduction to this compound

This compound, also known as 3-(Hydroxymethyl)oxetane, is a versatile building block in organic synthesis, particularly valued in pharmaceutical and medicinal chemistry.[1] Its unique structure, containing a strained four-membered oxetane (B1205548) ring and a primary alcohol functional group, imparts desirable physicochemical properties to molecules, often leading to improved metabolic stability, aqueous solubility, and target-binding affinity.[2] A thorough understanding of its solubility in organic solvents is therefore crucial for its effective utilization in drug discovery and development workflows.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent of similar polarity.[3][4] this compound possesses both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a less polar oxetane ring. This amphiphilic nature suggests a broad solubility profile across a range of organic solvents.

The following table summarizes the predicted solubility of this compound in various common organic solvents, based on its structure and general solubility principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol (B129727), Ethanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents. |

| Isopropanol, n-Butanol | Moderate to High | The increased nonpolar character of larger alcohols may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The solvent's ability to act as a hydrogen bond acceptor allows for favorable interactions with the hydroxyl group of this compound.[5] |

| Acetonitrile, DMF, DMSO | Moderate | The polarity of these solvents facilitates dissolution, although the lack of hydrogen bond donation from the solvent might limit the solubility compared to protic solvents. | |

| Nonpolar Aprotic | Toluene, Hexane | Low to Moderate | The nonpolar hydrocarbon portions of these solvents have weak interactions with the polar hydroxyl group of this compound, leading to lower solubility. The presence of the ether oxygen in the oxetane ring may contribute to some solubility in moderately nonpolar solvents like toluene.[6] |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can act as a weak hydrogen bond acceptor and its moderate polarity allows for dissolution of compounds with both polar and nonpolar features. |

This table is predictive and should be used as a guideline for solvent screening. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

3.1. Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic water bath or heating block

-

Vials with screw caps (B75204) (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add a known mass of the chosen organic solvent to a vial.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solute is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic water bath set to the desired experimental temperature.

-

Stir the mixture vigorously using a magnetic stir bar for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

After the equilibration period, stop stirring and allow the undissolved solute to settle at the bottom of the vial for at least 1 hour at the constant temperature.

-

-

Sampling and Measurement:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm syringe filter. To avoid premature crystallization, the syringe and filter can be pre-warmed to the experimental temperature.

-

Dispense the filtered solution into a pre-weighed evaporation dish or vial.

-

Record the total mass of the dish/vial and the filtered solution.

-

-

Solvent Evaporation and Final Weighing:

-

Place the dish/vial in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). A vacuum oven can be used for lower boiling point solvents or to expedite the process.

-

Continue heating until a constant mass is achieved, indicating complete solvent evaporation.

-

Allow the dish/vial to cool to room temperature in a desiccator before weighing it to determine the mass of the dissolved this compound.

-

3.4. Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

-

Mass of filtered solution (m_solution) = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved this compound (m_solute) = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent (m_solvent) = m_solution - m_solute

-

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships based on the "like dissolves like" principle.

Caption: "Like dissolves like" principle applied to this compound solubility.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. quora.com [quora.com]

- 6. The n-Hexane/Ethyl Acetate/Methanol/Water (HEMWat) Solvent System in Centrifugal Partition Chromatography - Rotachrom Technologies [rotachrom.com]

The Reactivity of the Oxetane Ring in 3-Oxetanemethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The four-membered oxetane (B1205548) ring, a prominent structural motif in modern medicinal chemistry, imparts unique physicochemical properties to parent molecules, including improved solubility, metabolic stability, and conformational constraint. 3-Oxetanemethanol, featuring both a reactive oxetane ring and a versatile primary alcohol, serves as a critical building block for the synthesis of a diverse array of functionalized compounds. This technical guide provides a comprehensive overview of the reactivity of the oxetane ring in this compound, focusing on its ring-opening reactions through nucleophilic substitution and polymerization pathways.

Nucleophilic Ring-Opening Reactions

The high ring strain of the oxetane ring (approximately 107 kJ/mol) makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of 1,3-disubstituted propane (B168953) derivatives.[1] These reactions can be catalyzed by either acids or bases, which activate the oxetane ring towards nucleophilic addition.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This activation facilitates the attack of even weak nucleophiles at the sterically less hindered carbon atom (C3), following an SN2-like mechanism.

A variety of nucleophiles, including alcohols, water, and halides, can be employed in the acid-catalyzed ring-opening of this compound. The general mechanism involves protonation of the oxetane oxygen, followed by nucleophilic attack on a methylene (B1212753) carbon of the ring.

Experimental Protocol: Acid-Catalyzed Methanolysis of this compound

-

Materials: this compound (1.0 eq), Methanol (B129727) (as solvent), Sulfuric acid (catalytic amount, e.g., 0.1 mol%).

-

Procedure: To a solution of this compound in methanol, a catalytic amount of concentrated sulfuric acid is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

Work-up: The reaction is quenched by the addition of a saturated solution of sodium bicarbonate. The methanol is removed under reduced pressure, and the residue is extracted with ethyl acetate (B1210297). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding 3-methoxy-1,3-propanediol derivative.

Base-Catalyzed Ring-Opening

Strong nucleophiles can directly attack the oxetane ring without the need for acid catalysis. The reaction proceeds via a direct SN2 displacement at one of the ring carbons. The presence of the hydroxymethyl group at the C3 position can influence the regioselectivity of the attack.

Common strong nucleophiles include amines, thiols, and alkoxides. These reactions are typically carried out in a suitable solvent at elevated temperatures to overcome the activation energy for ring-opening.

Experimental Protocol: Aminolysis of this compound with Piperidine (B6355638)

-

Materials: this compound (1.0 eq), Piperidine (1.2 eq), Ethanol (B145695) (as solvent).

-

Procedure: A solution of this compound and piperidine in ethanol is heated to reflux for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield the 1-(3-hydroxy-2-(hydroxymethyl)propyl)piperidine.

Quantitative Data on Nucleophilic Ring-Opening

The efficiency of the nucleophilic ring-opening of 3-substituted oxetanes is dependent on the nucleophile, catalyst, and reaction conditions. The following table summarizes typical yields for the reaction of 3-ethyl-3-oxetanemethanol, a close analog of this compound, with various nucleophiles.

| Nucleophile | Catalyst/Conditions | Product | Yield (%) |

| Methanol | H₂SO₄ (cat.), RT | 3-Ethyl-3-(methoxymethyl)propane-1,3-diol | >90 |

| Water | H₂SO₄ (cat.), RT | 3-Ethyl-1,1,3-propanetriol | >95 |

| Piperidine | Reflux, 12h | 1-(3-Ethyl-3-hydroxy-2-(hydroxymethyl)propyl)piperidine | ~85 |

| Thiophenol | NaH, DMF, 80°C | 3-Ethyl-3-((phenylthio)methyl)propane-1,3-diol | ~90 |

Ring-Opening Polymerization

This compound and its derivatives are valuable monomers for the synthesis of polyethers through ring-opening polymerization (ROP). Both cationic and anionic ROP methods can be employed, leading to polymers with different architectures and properties.

Cationic Ring-Opening Polymerization (CROP)

CROP of this compound is typically initiated by strong acids or Lewis acids, such as BF₃·OEt₂. The polymerization proceeds through an "activated monomer" or "activated chain end" mechanism.[2] The presence of the hydroxyl group can lead to chain transfer reactions, resulting in branched or hyperbranched polymers.

Experimental Protocol: Cationic Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane (EHO)

-

Materials: 3-Ethyl-3-(hydroxymethyl)oxetane (EHO), 1,1,1-tris(hydroxymethyl)propane (TMP) as initiator, Boron trifluoride diethyl etherate (BF₃·OEt₂), Dichloromethane (DCM) as solvent.[2]

-

Procedure: In a three-neck flask under a nitrogen atmosphere, TMP is dissolved in DCM. BF₃·OEt₂ is added via syringe, and the mixture is heated to 70 °C. A solution of EHO in DCM is then added dropwise. The polymerization is allowed to proceed for a specified time.[2]

-

Termination and Purification: The polymerization is terminated by the addition of methanol. The polymer is precipitated in a non-solvent like hexane, filtered, and dried under vacuum.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of oxetanes containing hydroxyl groups, such as this compound, can be initiated by strong bases like potassium tert-butoxide or sodium hydride.[1] The hydroxyl group participates in the polymerization, leading to the formation of hyperbranched polyethers.[3]

Experimental Protocol: Anionic Polymerization of 3-Ethyl-3-hydroxymethyloxetane

-

Materials: 3-Ethyl-3-hydroxymethyloxetane, Sodium hydride (NaH), Benzyl alcohol (BA) or Trimethylolpropane (TMP) as co-initiator, Dry solvent (e.g., THF).[3]

-

Procedure: NaH and the co-initiator are suspended in the dry solvent under an inert atmosphere. The oxetane monomer is added, and the mixture is heated to initiate polymerization.[3]

-

Work-up and Characterization: The polymerization is quenched, and the resulting polymer is isolated. The degree of branching can be determined by NMR spectroscopy.[3]

Quantitative Data on Ring-Opening Polymerization

The molecular weight and architecture of the resulting polymers are influenced by the choice of initiator, catalyst, and reaction conditions.

| Polymerization Type | Monomer | Initiator/Catalyst | Resulting Polymer Architecture | Molecular Weight (Mn) |

| Cationic | 3-Ethyl-3-(hydroxymethyl)oxetane | TMP / BF₃·OEt₂ | Branched/Hyperbranched | Varies with monomer/initiator ratio |

| Anionic | 3-Ethyl-3-hydroxymethyloxetane | NaH / TMP | Hyperbranched | ~500 g/mol |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the ring-opening of this compound.

Conclusion

This compound is a versatile building block whose reactivity is dominated by the ring-opening of its strained oxetane moiety. Both nucleophilic substitution and polymerization reactions provide access to a wide range of functionalized molecules and polymers with desirable properties for applications in drug discovery and materials science. Understanding the principles of its reactivity, as outlined in this guide, is crucial for the effective utilization of this important synthetic intermediate.

References

3-Oxetanemethanol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Oxetanemethanol is a valuable and versatile building block in organic synthesis, prized for its unique structural features that offer a compelling combination of stability and reactivity. This four-membered cyclic ether, bearing a primary hydroxyl group, has garnered significant attention in medicinal chemistry and materials science. Its incorporation into molecular scaffolds can impart desirable physicochemical properties, including improved solubility, metabolic stability, and conformational rigidity. This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

This compound and its common derivatives are typically colorless liquids with properties that make them useful starting materials in a variety of reaction conditions. The strained oxetane (B1205548) ring contributes to their unique reactivity.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Boiling Point (°C) | Refractive Index (n20/D) |

| This compound | 6246-06-6 | C₄H₈O₂ | 88.11 | 1.092 | - | 1.450 |

| 3-Methyl-3-oxetanemethanol (B150462) | 3143-02-0 | C₅H₁₀O₂ | 102.13 | 1.024 | 79-80 (at 40 mmHg) | 1.446 |

| 3-Ethyl-3-oxetanemethanol | 3047-32-3 | C₆H₁₂O₂ | 116.16 | 1.019 | 96 (at 4 mmHg) | 1.453 |

Core Synthetic Transformations

The utility of this compound as a building block stems from the reactivity of both its hydroxyl group and the strained oxetane ring. This dual functionality allows for a wide range of synthetic modifications.

Reactions of the Hydroxyl Group

The primary alcohol of this compound undergoes typical reactions of alcohols, allowing for the introduction of various functional groups while preserving the oxetane core.

The formation of ethers from this compound is a common strategy to introduce lipophilic or functionalized side chains.

Experimental Protocol: Synthesis of 3-(Allyloxymethyl)-3-methyloxetane

-

Materials: 3-Methyl-3-oxetanemethanol (1 mole), Tetrahydrofuran (THF, 1000 mL), 60% Sodium hydride (NaH) dispersion in mineral oil (1.1 mole), Allyl chloride (1.1 mole), 10% aqueous Sodium Chloride (NaCl) solution.

-

Procedure:

-

Dissolve 3-methyl-3-oxetanemethanol in 500 mL of THF in a reaction vessel equipped with a stirrer, dropping funnel, and nitrogen inlet.

-

In a separate flask, prepare a suspension of 60% NaH in 500 mL of THF.

-

Cool the NaH suspension to 0°C using an ice bath.

-

Slowly add the 3-methyl-3-oxetanemethanol solution to the NaH suspension at 0°C. Evolution of hydrogen gas will be observed.

-

After the hydrogen evolution ceases, allow the reaction mixture to warm to room temperature.

-

Add allyl chloride to the reaction mixture at room temperature.

-

Age the reaction for 2-4 hours, monitoring the disappearance of the starting alcohol by Gas Chromatography (GC).

-

Once the reaction is complete (less than 10% starting alcohol remaining), quench the reaction by carefully adding it to a 10% aqueous NaCl solution.

-

Separate the organic layer and wash it with 10% aqueous NaCl solution.

-

Purify the crude product by fractional distillation.

-

-

Quantitative Data:

-

Yield: 114g.[1]

-

Esterification of this compound provides access to a diverse range of derivatives with applications in fragrances and as intermediates for further functionalization.

Experimental Protocol: Synthesis of (3-Methyloxetan-3-yl)methyl 2-methylpropanoate (B1197409)

-

Materials: 3-Methyl-3-oxetanemethanol (1.3 mole), Methyl 2-methylpropanoate (1 mole), Sodium methoxide (B1231860) (0.2 mole), Acetic acid (0.5 mole), 10% aqueous Sodium Chloride (NaCl) solution.

-

Procedure:

-

Combine 3-methyl-3-oxetanemethanol and methyl 2-methylpropanoate in a reaction vessel equipped with a stirrer and a Dean-Stark trap.

-

Add sodium methoxide to the mixture.

-

Heat the resulting mixture to a temperature between 90°C and 120°C.

-

Collect the methanol (B129727) byproduct in the Dean-Stark trap as it is formed.

-

Continue heating until methanol is no longer produced and GC analysis indicates less than 10% of the starting ester remains.

-

Cool the reaction mass to room temperature.

-

Neutralize the mixture with acetic acid.

-

Wash the reaction mixture with a 10% aqueous NaCl solution.

-

-

Quantitative Data:

-

Yield: 88%.[1]

-

The reaction of this compound with isocyanates is a straightforward method for the synthesis of carbamates, which are important functional groups in many biologically active molecules.

Experimental Protocol: General Synthesis of Carbamates from this compound

-

Materials: this compound, Phenyl isocyanate, Dry solvent (e.g., Tetrahydrofuran or Dichloromethane), Catalyst (optional, e.g., dibutyltin (B87310) dilaurate).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen dry solvent.

-

If using a catalyst, add a catalytic amount (e.g., 0.1-1 mol%).

-

Slowly add the isocyanate (e.g., phenyl isocyanate, 1 equivalent) to the solution at room temperature. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired carbamate.

-

-

Quantitative Data:

-

While a specific yield for the reaction with this compound is not provided in the searched literature, similar reactions of alcohols with isocyanates generally proceed in high yields.

-

Ring-Opening Reactions

The inherent ring strain of the oxetane moiety makes it susceptible to nucleophilic attack, leading to ring-opened products. This reactivity is a powerful tool for introducing diverse functionalities and constructing more complex molecular architectures.

Experimental Protocol: Ring-Opening of Oxetane with Grignard Reagents

-

Materials: Oxetane, Grignard reagent (e.g., Phenylmagnesium bromide in diethyl ether), Anhydrous diethyl ether, Dilute acid (e.g., HCl) for workup.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place the Grignard reagent in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add a solution of oxetane in anhydrous diethyl ether to the Grignard reagent.

-

After the addition is complete, allow the reaction to stir at room temperature. The reaction with oxetanes is generally slower than with epoxides.

-

Monitor the reaction by TLC or GC.

-

Upon completion, quench the reaction by carefully adding it to a cold, dilute aqueous acid solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting primary alcohol by distillation or column chromatography.

-

-

Note: This is a general procedure; specific conditions may vary depending on the Grignard reagent used. The reaction with this compound would require protection of the hydroxyl group before the Grignard reaction.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the oxetane motif, often derived from this compound or its precursors, has become a prominent strategy in modern drug design. The oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, increased aqueous solubility, and favorable conformational preorganization for target binding.[2]

Kinase Inhibitors

Oxetane-containing compounds have shown significant promise as inhibitors of various kinases, which are key targets in oncology and immunology.

-

PI3K/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K) and mammalian target ofrapamycin (mTOR) signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Several potent and selective inhibitors of PI3K and mTOR incorporate an oxetane moiety. For instance, Genentech developed GDC-0349, an mTOR inhibitor, where the oxetane group was introduced to reduce basicity and mitigate hERG liability, a common issue in drug development.[5][6]

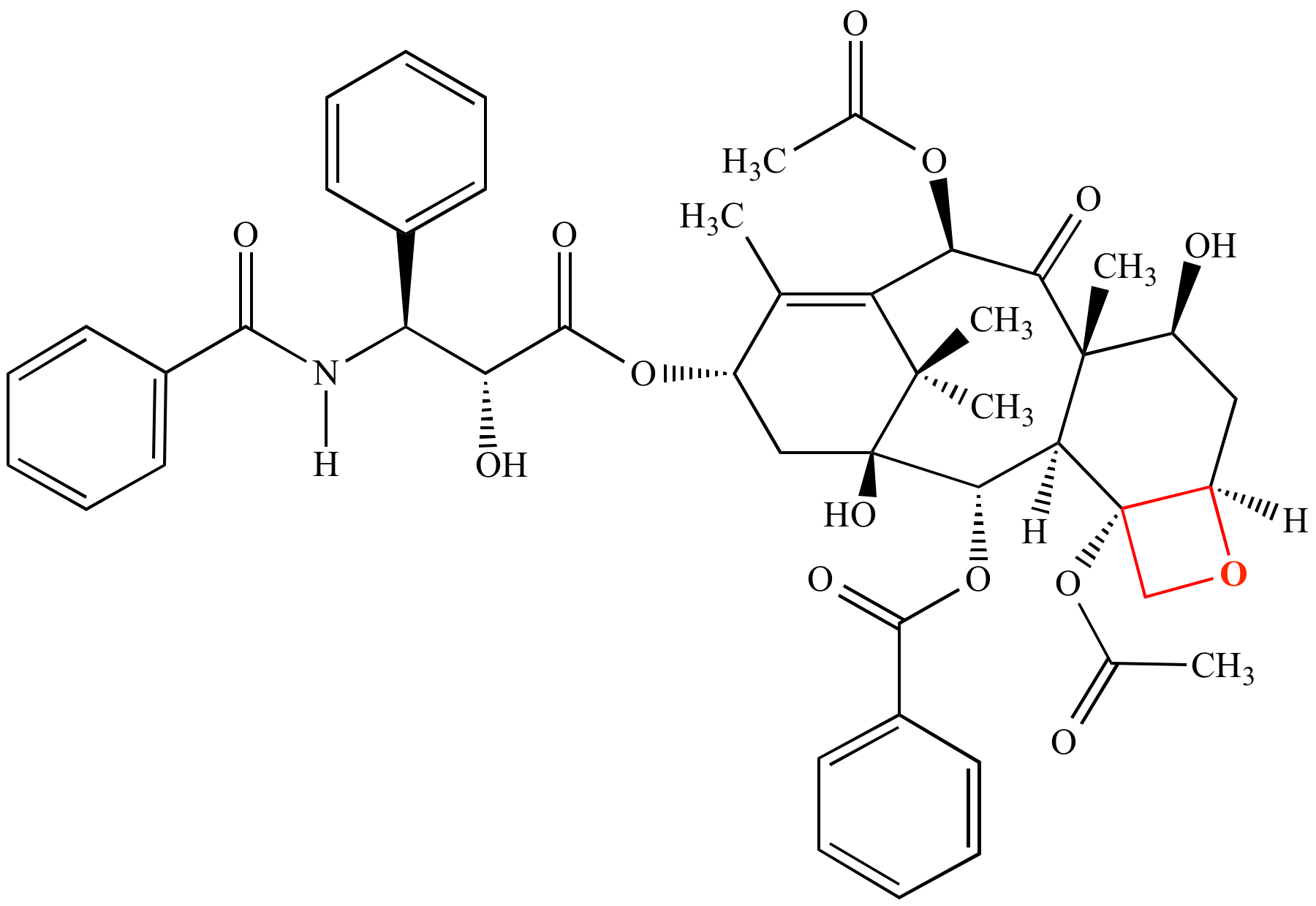

Caption: PI3K/mTOR signaling pathway and points of inhibition.

The synthesis of these complex molecules often involves the coupling of a pre-functionalized oxetane building block, which can be derived from this compound, to a larger scaffold.

Caption: General workflow for incorporating this compound into complex molecules.

Conclusion

This compound is a powerful and versatile building block that offers synthetic chemists a reliable tool for introducing the valuable oxetane motif into a wide array of molecules. Its dual reactivity allows for diverse functionalization through both the hydroxyl group and the strained ether ring. The proven benefits of incorporating oxetanes in drug candidates, particularly in the realm of kinase inhibitors, ensure that this compound and its derivatives will continue to be of high interest to the pharmaceutical and chemical industries. The detailed protocols and data presented in this guide aim to facilitate the broader application of this important synthetic tool in the pursuit of novel and improved chemical entities.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxetane Chemistry for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The oxetane (B1205548) ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique combination of physicochemical properties offers significant advantages in the design of novel therapeutics. This technical guide provides a comprehensive overview of the core principles of oxetane chemistry, including its synthesis, reactivity, and profound impact on drug-like properties. Detailed experimental protocols for key reactions and quantitative data to support the strategic incorporation of oxetanes in drug design are presented.

The Strategic Advantage of Incorporating Oxetanes in Drug Candidates

The strategic incorporation of an oxetane moiety can dramatically enhance the pharmacokinetic profile of a drug candidate. Oxetanes are often employed as bioisosteres for gem-dimethyl and carbonyl groups, offering a means to fine-tune critical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] The strained four-membered ring is polar and can act as a hydrogen bond acceptor, often leading to improved solubility and reduced metabolic degradation.[2][4]

Impact on Physicochemical Properties

The introduction of an oxetane can lead to substantial improvements in a molecule's physicochemical properties. These changes are often key to overcoming challenges in drug development related to poor solubility and rapid metabolism.[5][6]

Table 1: Comparison of Physicochemical Properties of Matched Pairs with and without an Oxetane Moiety

| Parent Compound | Oxetane-Containing Analog | Property | Parent Value | Analog Value | Fold Change | Reference |

| Pyrrolidine Derivative 7 | Oxetane Spirocycle 8 | Aqueous Solubility (µg/mL) | >1000 | 250 | ~0.25x | [2] |

| cLogP | 1.8 | 1.2 | -0.6 | [2] | ||

| Metabolic Stability (CLint, µL/min/mg) | 100 | <10 | >10x improvement | [2] | ||

| Piperidine Derivative 9 | Oxetane Spirocycle 10 | Aqueous Solubility (µg/mL) | 500 | 100 | 0.2x | [2] |

| cLogP | 2.5 | 2.8 | +0.3 | [2] | ||

| Metabolic Stability (CLint, µL/min/mg) | 50 | <10 | >5x improvement | [2] | ||

| N-substituted arylsulfonamide (carbocycle) | N-substituted arylsulfonamide (oxetane) | Metabolic Stability (HLM) | Less Stable | More Stable | - | [2] |

| Entospletinib (ethyl-piperazine) | Fenebrutinib (oxetane-piperazine) | Calculated pKaH | 8.0 | 6.4 | -1.6 | [5] |

| T/B cell selectivity | 5 | 10 | 2x improvement | [5] | ||

| EZH2 Inhibitor (dimethylisoxazole) | EZH2 Inhibitor (methoxymethyl-oxetane) | LogD | >2 | 1.9 | Lower | [5] |

| Solubility | Insufficient | Improved | - | [5] | ||

| Metabolic Stability | Poor | Drastically Improved | - | [5] |

Note: CLint refers to intrinsic clearance in human liver microsomes (HLM). A lower CLint value indicates higher metabolic stability.

Core Synthetic Methodologies for Oxetane Synthesis

Several robust synthetic methods have been developed for the construction of the strained oxetane ring. The choice of method often depends on the desired substitution pattern and the available starting materials.

Intramolecular Williamson Etherification

A foundational method for forming the oxetane ring is the intramolecular Williamson etherification of a 1,3-diol or its derivatives.[7] This reaction proceeds via an SN2 mechanism where an alkoxide displaces a leaving group in a 1,3-position.

Experimental Protocol: Synthesis of 2-Phenyl-oxetane from 1-Phenyl-1,3-propanediol

-

Activation of the Primary Hydroxyl Group: To a solution of 1-phenyl-1,3-propanediol (1.0 eq) in anhydrous pyridine (B92270) at 0 °C, slowly add p-toluenesulfonyl chloride (1.1 eq). Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up and Isolation of the Tosylate: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

Cyclization: Dissolve the crude tosylate in anhydrous tetrahydrofuran (B95107) (THF). Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.

-

Final Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4. After filtration and concentration, purify the crude product by column chromatography on silica (B1680970) gel to afford 2-phenyl-oxetane.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to directly form an oxetane.[8][9] This method is particularly useful for accessing structurally diverse oxetanes.

Experimental Protocol: Photochemical Synthesis of a Substituted Oxetane

-

Reaction Setup: In a quartz reaction vessel, dissolve the carbonyl compound (1.0 eq) and the alkene (2.0-5.0 eq) in a suitable non-polar solvent such as benzene (B151609) or cyclohexane. The concentration of the carbonyl compound should typically be around 0.1 M.

-

Irradiation: Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes. Irradiate the mixture using a high-pressure mercury lamp (with a Pyrex filter for aromatic carbonyls, λ > 300 nm, or a quartz vessel for aliphatic carbonyls, λ = 254 nm) while maintaining a constant temperature, typically between 0 °C and room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the oxetane.

Epoxide Ring Expansion

The ring expansion of epoxides provides another versatile route to oxetanes. This transformation can be achieved using sulfur ylides, such as dimethylsulfoxonium methylide (Corey-Chaykovsky reagent).[2][10]

Experimental Protocol: Synthesis of a 2-Substituted Oxetane from a Terminal Epoxide

-

Preparation of the Ylide: In a flame-dried, three-necked flask under a nitrogen atmosphere, place trimethylsulfoxonium (B8643921) iodide (1.2 eq) and anhydrous THF. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at room temperature. Stir the resulting suspension at room temperature for 1 hour.

-

Reaction with the Epoxide: Cool the ylide suspension to 0 °C and add a solution of the terminal epoxide (1.0 eq) in anhydrous THF dropwise.

-

Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Stir at this temperature for 12-24 hours, monitoring the reaction by TLC or GC.

-

Work-up and Purification: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Reactivity of Oxetanes: Ring-Opening Reactions

The inherent ring strain of oxetanes (approximately 25.5 kcal/mol) makes them susceptible to ring-opening reactions with various nucleophiles, typically under acidic conditions or with strong nucleophiles.[11][12] This reactivity can be harnessed for further synthetic transformations.

Experimental Protocol: Nucleophilic Ring-Opening of an Oxetane with a Grignard Reagent

-

Reaction Setup: In a flame-dried, two-necked flask under a nitrogen atmosphere, place the oxetane (1.0 eq) and anhydrous diethyl ether.

-

Addition of Nucleophile: Cool the solution to 0 °C and add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq in THF) dropwise.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl solution. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting 1,3-diol derivative by column chromatography.

Visualizing Oxetane Chemistry in Drug Discovery

Signaling Pathway of Taxol (Paclitaxel)

The oxetane ring is a crucial component of the natural product Taxol (paclitaxel), a potent anticancer agent.[1][13] The oxetane moiety contributes to the rigid conformation of the molecule, which is essential for its binding to β-tubulin and stabilization of microtubules, leading to mitotic arrest and apoptosis in cancer cells.[13][14]

Caption: Mechanism of action of the oxetane-containing drug Taxol.

Experimental Workflow for Bioisosteric Replacement

The process of replacing a functional group, such as a gem-dimethyl or carbonyl group, with an oxetane is a common strategy in lead optimization.[15][16][17] This workflow outlines the key steps in evaluating the impact of such a bioisosteric replacement.

Caption: Workflow for a bioisosteric replacement strategy.

Conclusion

Oxetane chemistry provides a powerful toolkit for medicinal chemists to address common challenges in drug discovery. The ability of the oxetane motif to favorably modulate physicochemical properties has been demonstrated in numerous studies and has led to its incorporation in several clinical candidates. A thorough understanding of the synthesis, reactivity, and structure-activity relationships of oxetanes is crucial for their successful application in the development of next-generation therapeutics. This guide serves as a foundational resource for researchers seeking to leverage the unique advantages of this versatile heterocyclic scaffold.

References

- 1. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Stereospecific Consecutive Epoxide Ring Expansion with Dimethylsulfoxonium Methylide [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Workflow-based identification of bioisosteric replacements for molecular scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Oxetanemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxetanemethanol, a versatile building block in modern organic synthesis, is increasingly utilized in the pharmaceutical and materials science sectors for the introduction of the oxetane (B1205548) motif into novel molecules. Its unique structural and electronic properties can impart desirable characteristics such as improved metabolic stability, aqueous solubility, and lipophilicity. However, as with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from available safety data sheets and chemical databases.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is the foundation of its safe handling. These properties influence its behavior under various laboratory conditions and are critical for designing appropriate storage and handling procedures.

| Property | Value | Reference(s) |

| CAS Number | 6246-06-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₄H₈O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 88.11 g/mol | [2][3][4][5][6] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Density | 1.092 g/mL at 25 °C | [2][3][6] |

| Refractive Index | n20/D 1.450 | [2][3] |

| Flash Point | 106.6 °C (223.9 °F) | [2][3] |

| Storage Temperature | ≤ -20 °C | [6] |

Hazard Identification and Toxicology

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards that necessitate careful handling.[2][3][5][7]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Toxicological Data Summary:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] This is critical to minimize the inhalation of vapors, which may cause respiratory irritation.[5][7]

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area and are in good working order.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against direct chemical exposure.

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, smoking, or using the restroom.[7]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Follow the recommended storage temperature of ≤ -20 °C to maintain chemical stability.[6]

Emergency Procedures

A well-defined emergency plan is essential to mitigate the consequences of accidental exposure or spills.

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[7]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

Spill Response

A prompt and appropriate response to a spill is critical to prevent the spread of contamination and exposure to personnel.

Experimental Protocols: General Safety Considerations

While specific experimental protocols will vary, the following safety considerations should be integrated into any procedure involving this compound.

Conclusion

This compound is a valuable reagent with significant potential in drug discovery and materials science. Its hazardous properties, including oral toxicity and severe irritancy to the skin and eyes, demand a high level of respect and caution. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is not only a regulatory requirement but also a cornerstone of responsible scientific practice.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Oxetane-3-methanol 97 6246-06-6 [sigmaaldrich.com]

- 3. Oxetane-3-methanol 97 6246-06-6 [sigmaaldrich.com]

- 4. CAS 6246-06-6: oxetan-3-ylmethanol | CymitQuimica [cymitquimica.com]

- 5. This compound 95% 6246-06-6 | Chempure [chempure.in]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

Navigating the Thermal Landscape of 3-Oxetanemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the oxetane (B1205548) motif into pharmacologically active molecules has garnered significant interest in modern drug discovery. This is largely attributed to the favorable physicochemical properties that the strained four-membered ring can impart, including improved solubility, metabolic stability, and lipophilicity. At the heart of this evolving chemical space lies 3-Oxetanemethanol, a key building block for the synthesis of more complex functionalized oxetanes. A thorough understanding of its thermal stability is paramount for its safe handling, storage, and application in multi-step synthetic routes that may involve elevated temperatures.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of this compound and its derivatives. In the absence of specific, publicly available decomposition data for this compound, this document collates information on the general stability of the oxetane ring, presents thermal decomposition data for structurally related analogs, and details standardized experimental protocols for determining its thermal properties.

General Stability of the Oxetane Ring

The stability of the oxetane ring is a subject of considerable discussion in organic chemistry. While it is a strained four-membered heterocycle, it is generally more stable than the highly reactive three-membered oxirane (epoxide) ring, but less stable than the five-membered tetrahydrofuran (B95107) (THF) ring. The reactivity and, by extension, the thermal stability of an oxetane are highly dependent on its substitution pattern and the surrounding chemical environment.

A key factor influencing stability is the substitution at the 3-position of the oxetane ring. It is a general consensus that 3,3-disubstituted oxetanes exhibit greater stability. This increased stability is often attributed to steric hindrance, where the substituents shield the ring from nucleophilic attack that could lead to ring-opening. Conversely, the presence of functional groups that can act as internal nucleophiles, such as a hydroxyl group at the 3-position, may facilitate ring-opening under certain conditions, particularly in acidic environments or at elevated temperatures.[1][2]

Thermal Decomposition of Substituted Oxetanes

Direct experimental data on the thermal decomposition of this compound is not readily found in publicly available literature or safety data sheets. However, studies on the gas-phase thermal decomposition of similarly substituted oxetanes provide valuable insights into the temperatures at which these structures begin to break down. The primary decomposition pathway for 3,3-disubstituted oxetanes at elevated temperatures is a cycloreversion reaction, yielding an alkene and formaldehyde.

The following table summarizes the kinetic data for the thermal decomposition of two such analogs:

| Compound | Temperature Range (°C) | Rate Equation (k/s⁻¹) | Decomposition Products |

| 3-Ethyl-3-methyloxetane | 407 - 448 | log k = 15.357 - (251230 J/mol) / (2.303RT) | 2-Methylbut-1-ene and Formaldehyde |

| 3,3-Diethyloxetane | 402 - 463 | log k = 15.297 - (249850 J/mol) / (2.303RT) | 2-Ethylbut-1-ene and Formaldehyde |

Table 1: Summary of kinetic data for the gas-phase thermal decomposition of 3,3-disubstituted oxetanes. Data sourced from the Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.[3]

This data suggests that the oxetane ring in these 3,3-disubstituted analogs is stable at temperatures well above those typically employed in many organic synthesis reactions.